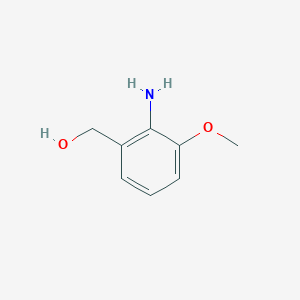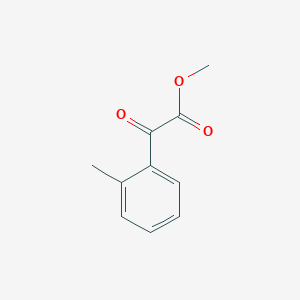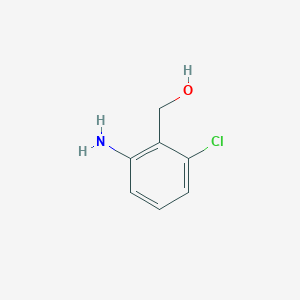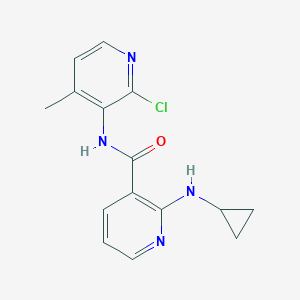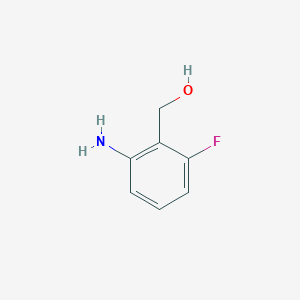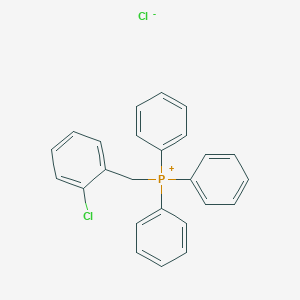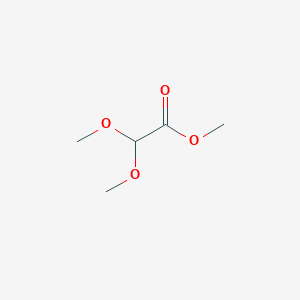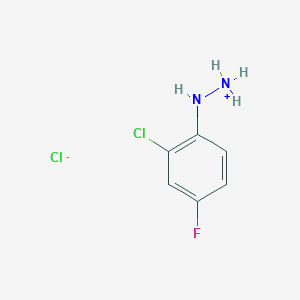
2-Chloro-4-fluorophenylhydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluorophenylhydrazine is a chemical compound that can be synthesized from 4-chloro-2-fluoroaniline through a series of reactions including acylation, chlorination, hydrolysis, diazotization, and reduction . The process yields a high purity product with a melting point range of 59-60°C . This compound is an intermediate that can be used in various chemical syntheses, including the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorophenylhydrazine involves a methodical approach starting with 2-fluoroaniline. The intermediate, 4-chloro-2-fluoroaniline, is obtained through acylation and chlorination, followed by hydrolysis. The final product is then synthesized through diazotization and reduction reactions, with an impressive yield of about 87.1% . An alternative synthesis method employs phase transfer catalysis using PEG-400 to improve the diazotization process, achieving a total yield of 74% .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Chloro-4-fluorophenylhydrazine is not detailed in the provided papers, related compounds such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole have been synthesized and characterized using techniques like CIMS, 1H NMR, and 13C NMR . These techniques are crucial for confirming the structure of synthesized compounds and ensuring their purity and identity.
Chemical Reactions Analysis
2-Chloro-4-fluorophenylhydrazine can participate in various chemical reactions due to its active phenylhydrazine group. For instance, it can be used to synthesize pyrazole derivatives, which are important intermediates in the production of herbicides . The reactivity of similar fluorinated phenylhydrazines with biomarkers like 4-Hydroxynonenal has been studied, demonstrating the potential for these compounds to be used in analytical derivatizations .
Physical and Chemical Properties Analysis
The physical properties of 2-Chloro-4-fluorophenylhydrazine include a melting point range of 59-60°C, indicating its solid-state at room temperature . The chemical properties, such as reactivity and stability, are influenced by the presence of the chloro and fluoro substituents on the aromatic ring, which can affect the electron distribution and thus the compound's behavior in chemical reactions .
Relevant Case Studies
Case studies involving 2-Chloro-4-fluorophenylhydrazine are not explicitly mentioned in the provided papers. However, the synthesis and application of related compounds in the pharmaceutical and agrochemical industries suggest that 2-Chloro-4-fluorophenylhydrazine could be similarly valuable. For example, its potential use in the synthesis of pyrazole derivatives for herbicide intermediates and the study of its reactivity with biomarkers highlight its significance in research and industrial applications.
科学的研究の応用
Application 1: Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones
- Summary of the Application: 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
Application 2: Pyrazoline Synthesis
Safety And Hazards
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Acute 1 . It has hazard statements H302 + H312 + H332 - H400, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCWIMDZKOJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenylhydrazine hydrochloride | |
CAS RN |
497959-29-2 |
Source


|
| Record name | 2-Chloro-4-fluorophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)

